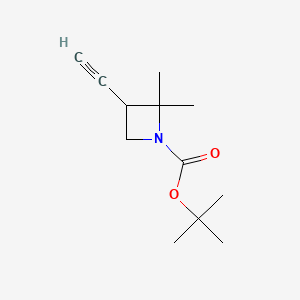
1,3,4,5-Tetrahydro-2,1-benzoxaborepin-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,4,5-Tetrahydro-2,1-benzoxaborepin-1-ol is a synthetic compound that belongs to the benzoxaborole family. This compound is primarily used in scientific research and has applications in various fields such as drug discovery, chemical synthesis, and biochemical studies. Its unique structure and properties make it a valuable tool for researchers.
Méthodes De Préparation
The synthesis of 1,3,4,5-Tetrahydro-2,1-benzoxaborepin-1-ol involves several steps. One common method includes the reaction of p-toluenesulfonyl chloride, boric acid, and 1,3-dichloro-2-propanol in an inert solvent like toluene. This reaction is catalyzed by a strong base such as sodium hydroxide. The industrial production methods are similar but scaled up to meet the demand for research purposes.
Analyse Des Réactions Chimiques
1,3,4,5-Tetrahydro-2,1-benzoxaborepin-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1,3,4,5-Tetrahydro-2,1-benzoxaborepin-1-ol has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in organic reactions and as a reagent in the synthesis of heterocyclic compounds.
Biology: Researchers use it to study enzyme activity, protein-protein interactions, and receptor-ligand interactions.
Medicine: It serves as a starting material in the synthesis of various pharmaceuticals.
Industry: The compound is used in the production of agrochemicals and fragrances.
Mécanisme D'action
The mechanism of action of 1,3,4,5-Tetrahydro-2,1-benzoxaborepin-1-ol varies depending on its application. In drug discovery, it acts as a starting material for synthesizing organic compounds. In biochemical studies, it interacts with proteins and enzymes such as cytochrome P450 enzymes, proteases, and kinases. It also interacts with receptors like G protein-coupled receptors and ion channels.
Comparaison Avec Des Composés Similaires
1,3,4,5-Tetrahydro-2,1-benzoxaborepin-1-ol is unique due to its specific structure and properties. Similar compounds include other members of the benzoxaborole family, such as tavaborole and crisaborole. These compounds share some chemical properties but differ in their specific applications and mechanisms of action.
Propriétés
Formule moléculaire |
C9H11BO2 |
|---|---|
Poids moléculaire |
162.00 g/mol |
Nom IUPAC |
1-hydroxy-4,5-dihydro-3H-2,1-benzoxaborepine |
InChI |
InChI=1S/C9H11BO2/c11-10-9-6-2-1-4-8(9)5-3-7-12-10/h1-2,4,6,11H,3,5,7H2 |
Clé InChI |
VQRAIMCRRQHKIV-UHFFFAOYSA-N |
SMILES canonique |
B1(C2=CC=CC=C2CCCO1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



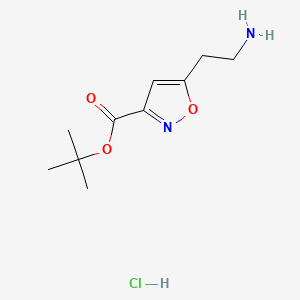
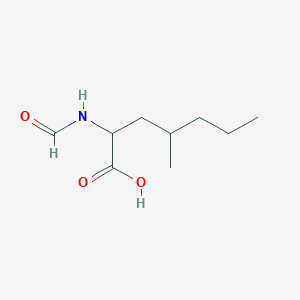
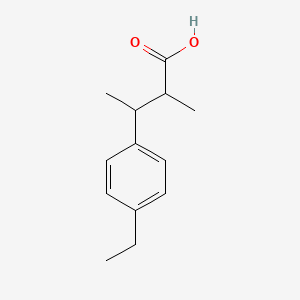

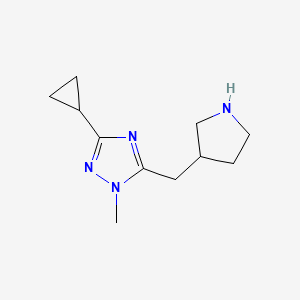
![lithium(1+) 3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B13482729.png)
![(2S)-2-amino-N-[(3S)-2,6-dioxopiperidin-3-yl]propanamide;2,2,2-trifluoroacetic acid](/img/structure/B13482733.png)
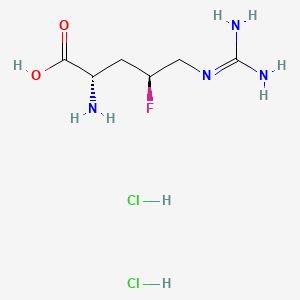

![N-methyl-N-[(1-methylpiperidin-4-yl)methyl]carbamoyl chloride hydrochloride](/img/structure/B13482751.png)
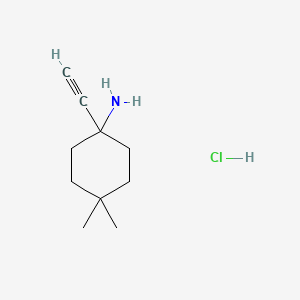
![1-{[1,2,3,4]Tetrazolo[1,5-a]pyridin-8-yl}methanamine hydrochloride](/img/structure/B13482774.png)
